In-Depth Technical Guide to the Chemical Properties of 3-Chloro-4-methoxybenzoic Acid
In-Depth Technical Guide to the Chemical Properties of 3-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6), a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physical characteristics, spectral data, and safety information. Furthermore, it outlines a general experimental protocol for its synthesis and purification, and explores its role as a precursor in the development of cyclooxygenase-2 (COX-2) inhibitors and its potential anticancer activities.
Chemical and Physical Properties
3-Chloro-4-methoxybenzoic acid, also known as 3-chloro-p-anisic acid, is a white to off-white crystalline solid. It is a substituted benzoic acid with both a chloro and a methoxy (B1213986) group attached to the benzene (B151609) ring.
Table 1: Physical and Chemical Properties of 3-Chloro-4-methoxybenzoic Acid
| Property | Value | Reference |
| CAS Number | 37908-96-6 | [1][2] |
| Molecular Formula | C₈H₇ClO₃ | [2] |
| Molecular Weight | 186.59 g/mol | [2] |
| Melting Point | 216-218 °C | |
| Appearance | White to light yellow to light orange powder to crystal | |
| Solubility | Information not readily available | |
| SMILES | COc1ccc(cc1Cl)C(O)=O | |
| InChI | 1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Chloro-4-methoxybenzoic acid.
¹H NMR Spectroscopy
A proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 2: ¹H NMR Spectral Data of 3-Chloro-4-methoxybenzoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.
Table 3: ¹³C NMR Spectral Data of 3-Chloro-4-methoxybenzoic Acid
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: IR Spectral Data of 3-Chloro-4-methoxybenzoic Acid
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | Data not available |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data of 3-Chloro-4-methoxybenzoic Acid
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | Data not available |
Experimental Protocols
Synthesis of 3-Chloro-4-methoxybenzoic Acid
A general method for the preparation of methoxybenzoic acids involves the nucleophilic substitution of a chlorobenzonitrile derivative with a methoxide (B1231860) source, followed by hydrolysis of the nitrile group to a carboxylic acid.[3]
Experimental Workflow for the Synthesis of Methoxybenzoic Acids
Caption: General workflow for the synthesis of methoxybenzoic acids.
Protocol:
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Nucleophilic Substitution: In an autoclave, o-chlorobenzonitrile is reacted with sodium methoxide in methanol under inert gas protection. The reaction is typically carried out at a temperature of 80-150°C and a pressure of 0.18-1.4 MPa.[3]
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Hydrolysis: The resulting solution containing the methoxybenzonitrile intermediate is directly mixed with an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) and water. Methanol is removed, and the hydrolysis reaction is conducted at a temperature of 90-190°C to yield the alkali metal salt of the methoxybenzoic acid.[3]
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Acidification: The reaction mixture is cooled, and the pH is adjusted to less than 4 with hydrochloric acid or sulfuric acid. This precipitates the methoxybenzoic acid as a solid.[3]
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Purification: The solid product is collected by filtration, washed with water, and dried.[3]
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
IR Spectroscopy:
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Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or place the sample directly on an ATR crystal.
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Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Mass Spectrometry:
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Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Use a suitable ionization technique, such as electron ionization (EI).
Biological Activity and Potential Applications
3-Chloro-4-methoxybenzoic acid serves as a crucial building block in the synthesis of pharmacologically active molecules.
Role in the Synthesis of COX-2 Inhibitors
3-Chloro-4-methoxybenzoic acid is utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by a derivative of 3-Chloro-4-methoxybenzoic acid.
Potential Anticancer Activity
Derivatives of methoxybenzoic acid have shown potential as anticancer agents. For instance, some methoxy-substituted compounds have been reported to induce apoptosis in cancer cells. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a related compound, has been shown to trigger apoptosis by modulating the expression of key proteins in the apoptotic pathway, such as Bax and Bcl-2, and activating caspases.[4] While specific studies on the anticancer mechanism of 3-Chloro-4-methoxybenzoic acid are limited, its structural similarity to other biologically active methoxybenzoic acid derivatives suggests it may be a valuable scaffold for the development of new anticancer drugs.
Intrinsic Apoptosis Pathway
Caption: A simplified representation of the intrinsic apoptosis pathway potentially targeted by methoxybenzoic acid derivatives.
Safety Information
3-Chloro-4-methoxybenzoic acid is classified as acutely toxic if swallowed and is very toxic to aquatic life. Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Table 6: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life |
Data sourced from Sigma-Aldrich.
Conclusion
3-Chloro-4-methoxybenzoic acid is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of NSAIDs and potentially as a scaffold for anticancer agents. This guide has provided a detailed summary of its chemical and physical properties, along with general protocols for its synthesis and analysis. Further research into its specific biological mechanisms of action will be crucial for the development of novel therapeutics.
